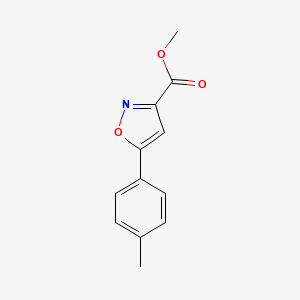

Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate

Description

Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate is an isoxazole derivative characterized by a methyl ester group at position 3 and a 4-methylphenyl substituent at position 5 of the isoxazole ring. Isoxazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science due to their stability, synthetic versatility, and biological activity. Its molecular formula is inferred as C₁₂H₁₁NO₃, with a molecular weight of 233.22 g/mol based on analogs like Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate (219.19 g/mol) .

Properties

IUPAC Name |

methyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-3-5-9(6-4-8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUONPUJASNHQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-methylphenyl)isoxazole-3-carboxylate typically involves the cyclization of intermediate compounds. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions . Another approach includes the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes have been developed to address the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups to the compound.

Reduction: This reaction can modify the compound’s electronic properties.

Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, alkynes, and 4-toluenesulfonyl chloride. Reaction conditions often involve refluxing in methanolic or other solvent conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with hydrazine hydrate can yield 5-phenylisoxazole-3-carbohydrazide .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate has been investigated for various pharmacological activities:

- Antimicrobial Activity : Studies indicate that isoxazole derivatives exhibit broad-spectrum antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . For example, derivatives of isoxazole have been reported to inhibit the growth of Mycobacterium tuberculosis.

- Anticancer Potential : Research has highlighted the anticancer properties of isoxazole derivatives. In particular, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

- Enzyme Inhibition : Isoxazole derivatives are recognized for their ability to inhibit key enzymes. For instance, some studies suggest that similar compounds can act as inhibitors of xanthine oxidase, which is relevant in treating gout and hyperuricemia .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : This compound can be utilized as a precursor for synthesizing more complex organic molecules. Its functional groups enable various chemical transformations, including oxidation, reduction, and substitution reactions .

- Reagent in Organic Reactions : It acts as a reagent in several organic reactions due to its reactivity stemming from the carboxylic acid functional group and the isoxazole ring structure .

Material Science

Due to its unique chemical properties, this compound is being explored for applications in:

- Polymer Development : Its structural characteristics may contribute to the development of novel polymers with enhanced properties .

- Coatings and Adhesives : The compound's reactivity can be advantageous in formulating advanced coatings and adhesives that require specific chemical interactions.

Drug Development

The compound's potential interactions with biological targets make it a candidate for drug development initiatives aimed at treating various diseases, particularly those involving microbial infections and cancer .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial activity of isoxazole derivatives, this compound was tested alongside other compounds against a panel of pathogens. Results indicated promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Efficacy

Research conducted on a series of isoxazole derivatives demonstrated that specific modifications to the isoxazole ring enhanced anticancer activity against colon carcinoma cells. This compound was included in this study, showing significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics .

Mechanism of Action

The mechanism of action of methyl 5-(4-methylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a) Methyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

- Structure : Differs by a hydroxyl (-OH) group instead of a methyl (-CH₃) at the para position of the phenyl ring.

- Molecular weight: 219.19 g/mol .

- Applications : Hydroxyl groups are common in bioactive molecules, suggesting this derivative may have improved interactions with biological targets (e.g., enzymes or receptors).

b) Methyl 5-Phenylisoxazole-3-carboxylate

- Structure : Lacks a substituent on the phenyl ring.

- Properties : The absence of a methyl or hydroxyl group reduces steric hindrance and lipophilicity. This may lower bioavailability compared to the 4-methyl derivative .

c) Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate

- Structure : Features an ethoxycarbonyl (-COOEt) group at the para position of the phenyl ring.

- Properties : The ethoxycarbonyl group introduces additional steric bulk and electron-withdrawing effects, which may influence reactivity in further synthetic modifications. Molecular weight: 275.26 g/mol .

Variations in Ester Groups and Isoxazole Substitution Patterns

a) Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate

- Structure : Ethyl ester (vs. methyl) at position 4 of the isoxazole ring, with a phenyl group at position 3.

- Properties : The ethyl ester increases molecular weight (compared to methyl esters) and may alter crystallinity. This compound was synthesized for structural studies, highlighting the role of ester groups in tuning physical properties .

b) Methyl 5-(Bromomethyl)-3-phenylisoxazole-4-carboxylate (Compound 53)

- Structure : Bromomethyl (-CH₂Br) substituent at position 5 of the isoxazole ring.

- Synthesis : Prepared via bromination of a methyl precursor using N-bromosuccinimide (NBS), demonstrating a pathway for introducing halogens for further functionalization .

Table 1: Key Properties of Selected Isoxazole Derivatives

Biological Activity

Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its immunomodulatory, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.

1. Immunomodulatory Activity

Research has indicated that isoxazole derivatives, including this compound, exhibit significant immunomodulatory properties. A review highlighted various isoxazole derivatives that can regulate immune functions by modulating cytokine production and lymphocyte activity.

Key Findings:

- Isoxazole compounds have shown the ability to inhibit the humoral immune response and lymphocyte proliferation in vitro .

- In vivo studies demonstrated that certain derivatives could stimulate the inductive phase of delayed-type hypersensitivity (DTH) while suppressing the eliciting phase .

- The mechanisms of action involve interactions with specific molecular targets, potentially influencing pathways related to cytokine production such as TNF-α and IL-10 .

2. Anticancer Activity

This compound has been investigated for its anticancer properties. Recent studies have focused on its efficacy against various cancer cell lines.

Case Studies:

- A study evaluated a series of isoxazole derivatives for their anticancer activity against lung cancer A549 cells. Among these, this compound exhibited moderate inhibitory activity comparable to known chemotherapeutics like doxorubicin .

- The electrochemical behavior of these compounds was assessed using cyclic voltammetry, revealing their potential as antioxidants and their ability to induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | Moderate | |

| Doxorubicin | A549 (Lung Cancer) | 0.5 |

3. Antimicrobial Properties

In addition to its anticancer activity, this compound has been explored for its antimicrobial effects.

Research Insights:

- The compound has been investigated for its potential as an antimicrobial agent, showing promising results against various bacterial strains .

- The mechanism of action may involve the disruption of microbial cell membranes or interference with essential metabolic pathways.

The biological activities of this compound can be attributed to its structural features:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate?

- Methodological Answer : Synthesis typically involves condensation reactions of substituted isoxazole precursors. Key parameters include:

- Temperature : Controlled reflux (60–80°C) to avoid side reactions.

- Solvent : Ethanol or dichloromethane for solubility and stability .

- Catalysts : Anhydrous potassium carbonate or hydroxylamine hydrochloride for nucleophilic substitutions .

- Purification : Recrystallization or column chromatography for ≥95% purity.

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- Spectroscopy : ¹H NMR (δ 2.35 ppm for methyl groups; aromatic protons at δ 7.2–7.8 ppm) and IR (C=O stretch ~1700 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) to resolve bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles .

- Mass Spec : Molecular ion peak matching theoretical m/z (e.g., 231.23 for C₁₃H₁₃NO₃) .

Q. What safety protocols are recommended for handling this compound?

- Safety Measures :

- Storage : Inert atmosphere, desiccated at 0–6°C to prevent hydrolysis .

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Fume hoods for reactions releasing volatile byproducts (e.g., NO₂ in nitro-group reactions) .

Q. What analytical techniques are essential for purity assessment?

- Hierarchical Analysis :

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2) or receptors.

- Pharmacophore Mapping : Align nitro/ester groups with active sites (e.g., kinase inhibitors) .

- MD Simulations : Assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .

Q. What strategies resolve conflicting data in pharmacological studies (e.g., cytotoxicity vs. anti-inflammatory activity)?

- Contradiction Analysis :

- Dose-Dependent Effects : Test across concentrations (1–100 µM) to identify therapeutic windows.

- Cell-Specific Responses : Use multiple cell lines (e.g., HeLa, MCF-7) to isolate mechanisms .

- Metabolite Profiling : LC-MS to detect active metabolites masking parent compound effects .

Q. How do substituent modifications (e.g., nitro vs. methyl groups) affect reactivity and bioactivity?

- Structure-Activity Relationship (SAR) :

| Substituent | Reactivity | Bioactivity |

|---|---|---|

| 4-Nitrophenoxy | Electrophilic | Enhanced enzyme inhibition (IC₅₀: 12 µM) |

| 4-Methylphenyl | Lipophilic | Improved membrane permeability (logP: 2.8) |

Q. What crystallographic parameters are critical for accurate structure determination?

- Refinement Criteria :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.